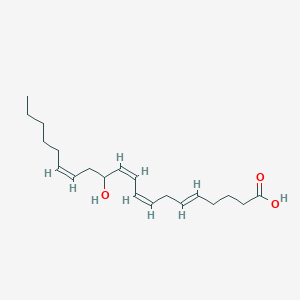

5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)-

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- typically involves the enzymatic conversion of arachidonic acid by 12-lipoxygenase . This enzyme catalyzes the oxygenation of arachidonic acid to form (S)-12-HETE. The reaction conditions often include maintaining a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of 5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- involves large-scale enzymatic reactions using purified 12-lipoxygenase. The process is carried out in bioreactors where conditions such as pH, temperature, and substrate concentration are carefully controlled to maximize yield .

化学反応の分析

Production of 12-HETE

In humans, 12-HETE is synthesized from arachidonic acid via several enzymatic pathways :

-

Arachidonate 12-Lipoxygenase (ALOX12): Encoded by the ALOX12 gene, this enzyme metabolizes arachidonic acid primarily into 12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12(S)-HpETE). 12(S)-HpETE is then reduced to 12(S)-HETE .

-

Arachidonate 15-Lipoxygenase-1 (ALOX15): While primarily producing 15(S)-HpETE, ALOX15 also generates 12(S)-HpETE as a minor product .

-

Arachidonate 12-Lipoxygenase, 12R type (ALOX12B): This enzyme metabolizes arachidonic acid to 12(R)-HpETE, which is then reduced to 12(R)-HETE .

-

Cytochrome P450 Enzymes: These enzymes convert arachidonic acid into various hydroperoxy, epoxy, and dihydroxy derivatives, including racemic mixtures of 12(S)-HpETE and 12(R)-HpETE or 12(S)-HETE and 12(R)-HETE .

Further Metabolism of 12-HETE

12-HETE can be further metabolized into other bioactive compounds :

-

In Human Skin Epidermis: 12(R)-HpETE is metabolized by epidermis-type lipoxygenase (eLOX3) to 8R-hydroxy-11R,12R-epoxy-5Z,9E,14Z-eicosatetraenoic acid and 12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-oxo-ETE). The former product is further metabolized by soluble epoxide hydrolase 2 (sEH) to 8R,11R,12R-trihydroxy-5Z,9E,14Z-eicosatetraenoic acid .

-

12-oxo-ETE Metabolism: 12-oxo-ETE is metabolized by cytosolic NADH-dependent 12-oxoeicosinoid Δ10-reductase to 12-oxo-5Z,8Z,14Z-eicosatrienoic acid (12-oxo-ETrE). This product can then be reduced by 12-ketoreductase to 12(R)-hydroxy-5Z,8Z,14Z-eicosatrienoic acid (12(R)-HETrE) and, to a lesser extent, 12(S)-hydroxy-5Z,8Z,14Z-eicosatrienoic acid (12(S)-HETrE) .

-

Reactions of 12-Hydroxyicosa-5,8,10,14-tetraenoic acid :

-

Oxidation: It can be further oxidized to form 12-oxo-eicosatetraenoic acid.

-

Reduction: The hydroperoxy intermediate (12(S)-HpETE) can be reduced to 12-HETE.

-

Substitution: The hydroxyl group at the 12th position can participate in substitution reactions.

-

Chemical Reactions of 12-HETE

Role in cAMP Production

12-HETE can stimulate cAMP production in human fibroblasts. This stimulation is dependent on the Ca2+/calmodulin system .

科学的研究の応用

Inflammation and Immune Response

12-HETE is recognized for its potent pro-inflammatory properties. Studies have shown that it acts as a chemoattractant for leukocytes, particularly neutrophils and eosinophils. This property has been explored in various contexts:

- Psoriasis: In patients with psoriasis, elevated levels of 12-HETE have been detected in lesional skin. Topical application of 12-HETE induces inflammatory responses similar to leukotriene B4 (LTB4), suggesting its role in exacerbating skin inflammation in this condition .

- Neutrophil Chemotaxis: Research indicates that 12-HETE influences neutrophil migration by increasing cytosolic calcium levels and promoting chemotaxis. Its metabolites also exhibit varying degrees of biological activity on neutrophils .

Cancer Research

The role of 12-HETE in cancer biology has been investigated due to its effects on cell proliferation and survival:

- Keratinocyte Proliferation: An assay developed to assess the effects of drugs on neonatal human skin-derived keratinocytes indicated that 12-HETE could modulate keratinocyte behavior, which is crucial for understanding skin cancer mechanisms .

- Tumor Microenvironment: The inflammatory mediators like 12-HETE can influence the tumor microenvironment by promoting angiogenesis and modulating immune cell infiltration, potentially aiding tumor growth and metastasis.

Cardiovascular Health

The compound has implications in cardiovascular research due to its involvement in platelet aggregation and vascular responses:

- Platelet Activation: Studies suggest that 12-HETE can enhance platelet aggregation, which may contribute to thrombus formation under pathological conditions .

- Vascular Inflammation: Its pro-inflammatory effects may also play a role in vascular diseases by promoting endothelial dysfunction and atherogenesis.

Case Study 1: Psoriasis Treatment

A study investigated the cutaneous responses to both 12-HETE and LTB4 in normal and psoriatic skin. The findings revealed that both compounds induced similar inflammatory responses characterized by neutrophil infiltration. This suggests that targeting the pathways involving these lipids could be beneficial for managing psoriasis .

Case Study 2: Neutrophil Response Modulation

Another study explored the effects of various metabolites of 12-HETE on human neutrophils. It was found that specific metabolites enhanced calcium mobilization and chemotaxis more effectively than their parent compound. This highlights the potential for developing targeted therapies that modulate these pathways to control inflammation .

Comparative Analysis of Related Compounds

| Compound | Role/Function | Application Area |

|---|---|---|

| LTB4 | Chemoattractant for leukocytes | Inflammatory diseases |

| 5-Oxo-ETE | Mediator in allergic responses | Allergic diseases |

| 12-HETE | Pro-inflammatory lipid | Psoriasis, cancer research |

作用機序

The mechanism of action of 5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- involves its interaction with specific molecular targets and pathways. It activates large-conductance calcium-activated potassium channels in coronary microvascular smooth muscle, leading to relaxation and hyperpolarization of these microvessels . Additionally, it plays a role in the regulation of vascular endothelial permeability by altering adherens junction phosphorylation levels .

類似化合物との比較

Similar Compounds

- (5Z,8Z,11Z,14Z)-20-hydroxyicosatetraenoic acid

- (5Z,8Z,10E,14Z)-9-hydroxyicosatetraenoic acid

- (5Z,8Z,10E,14Z)-15-hydroxyicosatetraenoic acid

Uniqueness

5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- is unique due to its specific role in angiogenesis and metastasis, which is not as prominently observed in its similar compounds . Its ability to activate specific potassium channels and regulate vascular permeability further distinguishes it from other hydroxyeicosatetraenoic acids .

生物活性

5,8,10,14-Eicosatetraenoic acid, 12-hydroxy- (commonly referred to as 12-HETE), is a biologically active metabolite derived from arachidonic acid. It plays significant roles in various physiological and pathological processes. This article provides a comprehensive overview of the biological activities associated with 12-HETE, including its mechanisms of action, effects on different cell types, and implications in disease states.

Overview of 12-HETE

Chemical Structure and Isomers:

12-HETE exists in two enantiomeric forms: 12(S)-HETE and 12(R)-HETE. These isomers exhibit distinct biological activities due to differences in their metabolic pathways and receptor interactions.

- 12(S)-HETE : Primarily produced by lipoxygenase pathways.

- 12(R)-HETE : Generated by cytochrome P-450 monooxygenase pathways.

Renal Function and Electrolyte Excretion

Research indicates that both isomers of 12-HETE significantly influence renal function. A study demonstrated that administration of 20 nmol of either isomer to isolated rat kidneys resulted in a doubling of urine volume and increased sodium and potassium excretion rates during the first clearance period. Notably, the effects of 12(R)-HETE were sustained across multiple clearance periods, while those of 12(S)-HETE diminished quickly .

Effects on Inflammation and Immune Response

12-HETE has been implicated in inflammatory responses. It acts as a chemoattractant for neutrophils and eosinophils, enhancing their migration to sites of inflammation. The activation of the aryl hydrocarbon receptor (AhR) by 12(R)-HETE has been shown to modulate immune responses, potentially affecting conditions such as asthma and allergic reactions .

Role in Skin Disorders

In dermatological contexts, elevated levels of 12-HETE have been observed in psoriatic lesions. The compound appears to alter the cyclic AMP/cyclic GMP ratio in keratinocytes, contributing to the pathophysiology of psoriasis . Furthermore, studies involving neonatal human skin-derived keratinocytes showed that neither isomer of 12-HETE stimulated cell proliferation under low serum conditions .

The biological effects of 12-HETE are mediated through various receptors and signaling pathways:

- Receptor Activation : The interaction with specific receptors such as the OXE receptor on eosinophils enhances inflammatory responses.

- Enzymatic Metabolism : Both enantiomers undergo oxidation and reduction processes that can modify their biological activity. For instance, the conversion to dihydro metabolites can lead to varied effects on cell signaling .

Case Study: Renin Activity Modulation

In a controlled study examining the effects of 12-HETE on renin activity within isolated kidney models, both isomers significantly reduced renin concentrations in the venous effluent. This effect was observed immediately post-administration and suggests a potential role for 12-HETE in regulating blood pressure through its influence on renal function .

Research Findings: Skin Lesions in Psoriasis

A detailed analysis revealed that involved epidermis from psoriasis patients contained significantly higher concentrations of both arachidonic acid and 12-HETE compared to uninvolved skin. This elevation correlates with increased inflammatory activity within psoriatic lesions .

Summary Table of Biological Activities

| Biological Activity | Effect | Isomer Specificity |

|---|---|---|

| Renal Function | Increased urine volume; enhanced sodium/potassium excretion | Both isomers |

| Inflammatory Response | Chemoattraction for eosinophils/neutrophils | Primarily 12(R)-HETE |

| Skin Disorder | Altered cyclic AMP/cyclic GMP ratio | Elevated in psoriatic lesions |

| Cell Proliferation | No significant stimulation in low serum conditions | Both isomers |

特性

IUPAC Name |

(5Z,8Z,10E,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVWPKMFKADKW-VXBMJZGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344765 | |

| Record name | 12-Hydroxyeicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71030-37-0 | |

| Record name | 12-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71030-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxyeicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HETE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6F9H3VPC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。